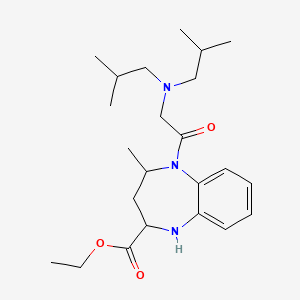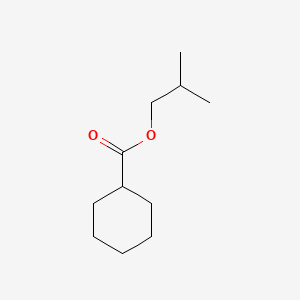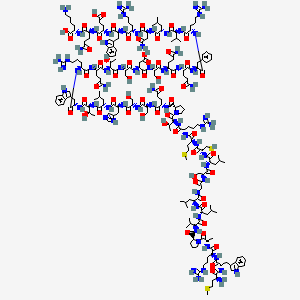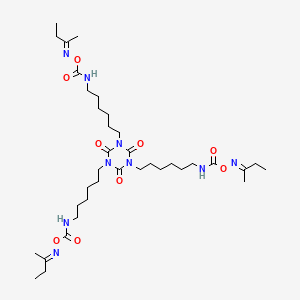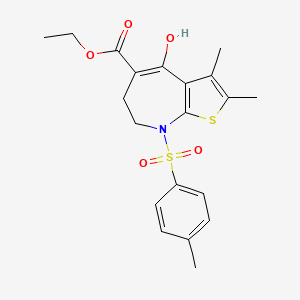
5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a guanosine base modified with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple stepsThe final steps involve the addition of the 2’-deoxy and n-(2-methyl-1-oxopropyl) groups, and the benzoate ester formation .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated equipment to handle the multiple steps efficiently. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with nucleic acids. The compound can integrate into DNA or RNA, disrupting normal cellular processes. This integration can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
DMT-dG (ib) Phosphoramidite: Another nucleoside analog used in DNA synthesis.
DMT-2′O-Methyl-rG (ib) Phosphoramidite: A similar compound with modifications at the 2’-O position.
DMT-2′O-TBDMS-rG (ib) Phosphoramidite: Features a dimethylsilyl group at the 2’-O position.
Uniqueness
5’-O-[bis-(4-Methoxyphenyl)phenylmethyl]-2’-deoxy-n-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
93966-65-5 |
|---|---|
Molecular Formula |
C42H41N5O8 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1 |
InChI Key |
QWQBQXFKPJODCG-BMPTZRATSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)

